molecular formula C17H11F3O3 B14268551 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- CAS No. 152038-73-8

4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-

Cat. No.: B14268551
CAS No.: 152038-73-8
M. Wt: 320.26 g/mol
InChI Key: PAKSHDZJOAPYFZ-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a methoxy group at the 7th position and a trifluoromethylphenyl group at the 2nd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a methoxy-substituted benzaldehyde and a trifluoromethyl-substituted phenylacetic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction controls ensures the consistent production of high-quality 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.

    4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Used in studies of estrogenic activity.

    4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Investigated for its anti-inflammatory effects .

Uniqueness

4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for studies on molecular interactions and potential therapeutic applications.

Properties

CAS No.

152038-73-8

Molecular Formula

C17H11F3O3

Molecular Weight

320.26 g/mol

IUPAC Name

7-methoxy-2-[3-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C17H11F3O3/c1-22-12-5-6-13-14(21)9-15(23-16(13)8-12)10-3-2-4-11(7-10)17(18,19)20/h2-9H,1H3

InChI Key

PAKSHDZJOAPYFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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